molecular formula C10H15NO B1281059 3-butoxyaniline CAS No. 23079-68-7

3-butoxyaniline

Cat. No.: B1281059
CAS No.: 23079-68-7
M. Wt: 165.23 g/mol
InChI Key: ZIZHOYOBASUITD-UHFFFAOYSA-N
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Description

3-butoxyaniline, also known as this compound, is an aromatic amine compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . It is characterized by a butoxy group attached to the third position of the phenyl ring, which is further connected to an amine group. This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-butoxyaniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-nitrophenol with butyl bromide, followed by reduction of the nitro group to an amine . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-butoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound yields nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

3-butoxyaniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-butoxyaniline involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can participate in hydrogen bonding and π-π interactions with various biomolecules. These interactions can influence the compound’s biological activity and its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (2-Butoxyphenyl)amine
  • (4-Butoxyphenyl)amine
  • (3-Methoxyphenyl)amine
  • (3-Ethoxyphenyl)amine

Uniqueness

3-butoxyaniline is unique due to the position of the butoxy group on the phenyl ring, which influences its chemical reactivity and physical properties. This positional isomerism can result in different biological activities and applications compared to its analogs .

Properties

IUPAC Name

3-butoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZHOYOBASUITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482133
Record name (3-butoxyphenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23079-68-7
Record name (3-butoxyphenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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